(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol
Overview
Description
(alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two tert-butyl groups and two hydroxyl groups attached to the 6,6’ positions, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like osmium tetroxide followed by sodium periodate to achieve the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Friedel-Crafts Alkylation: Utilizing continuous flow reactors to efficiently introduce tert-butyl groups.
Optimized Hydroxylation: Employing catalytic systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bipyridine core allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated bipyridine derivatives.
Scientific Research Applications
(alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the development of new materials, such as catalysts and polymers.
Mechanism of Action
The mechanism by which (alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol exerts its effects involves:
Coordination with Metals: The bipyridine core coordinates with metal ions, forming stable complexes.
Molecular Targets: These complexes can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The coordination chemistry of the compound influences pathways related to catalysis and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Lacks the hydroxyl groups, making it less versatile in certain reactions.
2,2’-Bipyridine: The parent compound without any substituents, offering different coordination properties.
6,6’-Dimethyl-2,2’-bipyridine: Features methyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
Uniqueness
(alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol is unique due to the presence of both tert-butyl and hydroxyl groups, which enhance its ability to form stable complexes and participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
1-[6-[6-(1-hydroxy-2,2-dimethylpropyl)pyridin-2-yl]pyridin-2-yl]-2,2-dimethylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-19(2,3)17(23)15-11-7-9-13(21-15)14-10-8-12-16(22-14)18(24)20(4,5)6/h7-12,17-18,23-24H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOIUNFSPMSYIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C(C)(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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